

Application Note: Quantifying FAAH Enzyme Occupancy with the PET Tracer [11C]MK-3168

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Compound of Interest		
Compound Name:	MK-3168 (12C)	
Cat. No.:	B1439945	Get Quote

Introduction

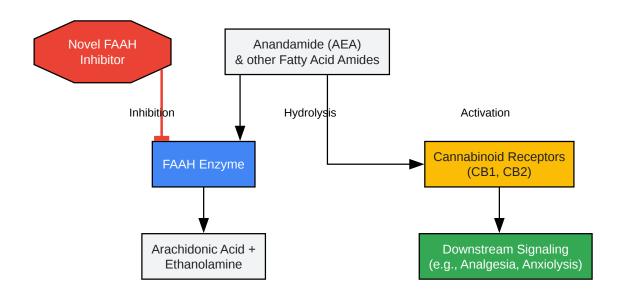
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by degrading signaling lipids like anandamide (AEA).[1] [2] Inhibition of FAAH elevates the levels of these endogenous lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][3] This makes FAAH a significant therapeutic target for various central nervous system (CNS) disorders.[1]

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in drug development to confirm target engagement and determine the relationship between drug dosage, plasma concentration, and target occupancy in the brain.[4] [11C]MK-3168 is a potent, reversible, and selective PET tracer developed for imaging FAAH in the brain.[3][5][6] This application note provides detailed protocols for utilizing [11C]MK-3168 to measure the in vivo occupancy of the FAAH enzyme by novel therapeutic inhibitors in both preclinical and clinical research settings.

FAAH Signaling Pathway

FAAH terminates the signaling of N-arachidonoylethanolamine (anandamide, AEA) by hydrolyzing it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) are increased, potentiating the natural signaling pathway.[2][7]





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Caption: FAAH signaling and point of inhibition.

Quantitative Data Summary

The following tables summarize the key properties of the [11C]MK-3168 tracer and provide example data from a study measuring FAAH occupancy by a novel inhibitor, JNJ-42165279.[8]

Table 1: Properties of the FAAH PET Tracer [11C]MK-3168

Property	Description	Reference
Target	Fatty Acid Amide Hydrolase (FAAH)	[5]
Tracer Type	Reversible, selective inhibitor	[4][9]
Radionuclide	Carbon-11 (11C)	[5]
Human FAAH Potency (IC90)	5.5 nM (in whole blood assay)	[3]
Rhesus FAAH Potency (IC90)	29 nM (in whole blood assay)	[3]

| Suitability | Confirmed for use in rhesus monkeys and humans |[4] |



Table 2: Example FAAH Occupancy Data in Humans by Inhibitor JNJ-42165279

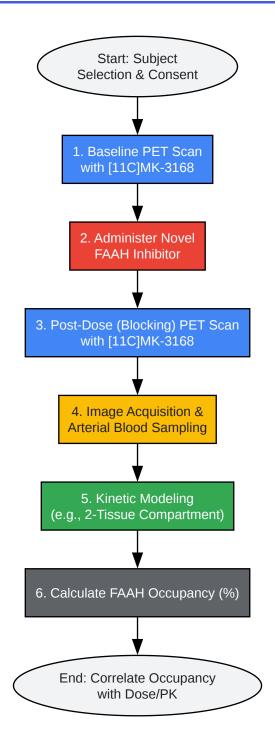
Inhibitor Dose (Single)	Resulting FAAH Occupancy	Reference
2.5 mg	Moderate Occupancy	[8]
10 mg	>95% Occupancy	[8]

| 50 mg | >95% Occupancy |[8] |

Experimental Workflow

The general workflow for a target occupancy study involves a baseline scan to measure initial FAAH availability, followed by administration of the novel inhibitor and a second scan to measure the remaining available FAAH. The difference between these two measurements allows for the calculation of enzyme occupancy.





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Caption: Workflow for a two-scan PET occupancy study.

Detailed Experimental Protocols Protocol 1: In Vivo PET Imaging for FAAH Occupancy

Methodological & Application





This protocol describes the general procedure for conducting baseline and post-dose (blocking) PET scans in human or non-human primate subjects.

- 1. Subject Preparation:
- Subjects should fast for a minimum of 4 hours before the PET scan.
- For arterial blood sampling, an arterial line is placed in the radial artery for the measurement of the arterial input function (AIF).
- A venous catheter is placed for the injection of the radiotracer.
- The subject is positioned in the PET scanner with the head immobilized to minimize motion artifacts.
- 2. Baseline PET Scan:
- A transmission scan is performed for attenuation correction.
- A bolus of [11C]MK-3168 is administered intravenously at the start of the dynamic PET scan.
- Dynamic emission data are acquired for 90-120 minutes.
- Arterial blood samples are collected throughout the scan to measure radioactivity in whole blood and plasma, and for metabolite analysis.[4]
- 3. Administration of Novel FAAH Inhibitor:
- Following the baseline scan, the novel FAAH inhibitor is administered according to the study design (e.g., single oral dose).
- The timing of the post-dose scan depends on the pharmacokinetics of the inhibitor, typically aimed at Cmax.
- 4. Post-Dose (Blocking) PET Scan:
- The subject is repositioned in the scanner.



- The entire scanning procedure, including tracer injection, dynamic acquisition, and blood sampling, is repeated exactly as in the baseline scan.[10]
- 5. Image Reconstruction:
- PET data are corrected for attenuation, scatter, decay, and random coincidences.
- Dynamic images are reconstructed into a series of time frames.

Protocol 2: Data Analysis and Occupancy Calculation

This protocol outlines the steps to quantify FAAH availability and calculate occupancy from the acquired PET data.

- 1. Delineation of Regions of Interest (ROIs):
- An anatomical MRI scan is co-registered to the PET images.
- ROIs are delineated on the MRI for various brain regions (e.g., cortex, cerebellum, hippocampus) and transferred to the dynamic PET images to generate time-activity curves (TACs).
- 2. Kinetic Modeling:
- The TACs for each ROI are analyzed using a pharmacokinetic model. A two-tissue compartment model is often satisfactory for modeling [11C]MK-3168 kinetics.[4][8]
- The model fits the TACs to estimate the total volume of distribution (VT), which reflects both specific binding to FAAH and non-displaceable binding.
- 3. Calculation of Binding Potential:
- Because a true reference region devoid of FAAH is not present, VT is used as a direct
 measure of FAAH availability.[11] In some analyses, the non-displaceable distribution volume
 (VND) is determined from a fully blocked scan, and the binding potential (BPND) is
 calculated as:
 - BPND = (VT / VND) 1



- 4. Calculation of FAAH Occupancy:
- FAAH occupancy by the novel inhibitor is calculated for each ROI by comparing the binding at baseline and post-dose.
- The formula using the total volume of distribution (VT) is:
 - % Occupancy = [(VT, baseline VT, post-dose) / VT, baseline] * 100
- If using binding potential, the formula is:
 - % Occupancy = [(BPND, baseline BPND, post-dose) / BPND, baseline] * 100

Conclusion

The PET tracer [11C]MK-3168 is a validated and effective tool for the in vivo quantification of FAAH enzyme availability in the brain.[4] The protocols outlined here provide a framework for researchers to accurately measure the target occupancy of novel FAAH inhibitors. This enables critical decision-making in drug development by establishing dose-occupancy relationships, aiding in dose selection for later-phase clinical trials, and confirming the central mechanism of action of new therapeutic candidates.

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